4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid

Structural Biology Medicinal Chemistry Conformational Analysis

Researchers often assume baclofen analogs are equipotent GABAB agonists, leading to irreproducible results. 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid (CAS 1487953-57-0) resolves this via gem-dimethyl substitution at position 4, which eliminates GABAB affinity and confers metabolic stability. • GABAB-Negative Control: Acts via CGP35348-insensitive pathways, enabling clean deconvolution of non-GABAB effects in ex vivo tissue studies. • Peptidomimetic Scaffold: Conformationally restricted β-amino acid building block for solid-phase peptide synthesis and macrocyclic peptide construction. • Supply: Available as hydrochloride salt (≥95% purity) for direct use in parallel library synthesis.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
Cat. No. B13244704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC(C)(C(CC(=O)O)C1=CC=C(C=C1)Cl)N
InChIInChI=1S/C12H16ClNO2/c1-12(2,14)10(7-11(15)16)8-3-5-9(13)6-4-8/h3-6,10H,7,14H2,1-2H3,(H,15,16)
InChIKeyMEIXRUWEWJUTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid Overview


4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid (CAS 1487953-57-0) is a β-amino acid derivative characterized by a pentanoic acid backbone bearing a 4-chlorophenyl substituent at position 3, a methyl group at position 4, and a primary amino group at position 4 . The molecule, with molecular formula C12H16ClNO2 and molecular weight 241.71 g/mol , serves as a versatile small‑molecule scaffold in medicinal chemistry and as a synthetic intermediate for the preparation of N‑chloroheterocyclic antimicrobials, β‑amino alcohols, and hepatitis C virus NS3 serine protease inhibitors [1]. The hydrochloride salt (CAS 2044714‑28‑3) is commercially available with ≥95% purity .

1
Constrained β-amino acid scaffold for diverse library synthesis and scaffold-hopping campaigns
2
Gem-dimethyl substitution limits conformational flexibility, supporting peptidomimetic design
3
Negligible GABAB receptor activity may suit studies exploring non-GABAB mechanisms

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid - Baclofen Incompatibility


Substitution of 4‑amino‑3‑(4‑chlorophenyl)‑4‑methylpentanoic acid with the clinically established GABAB agonist baclofen (4‑amino‑3‑(4‑chlorophenyl)butanoic acid) or its pentanoic homologs is not scientifically valid because the gem‑dimethyl substitution at position 4 fundamentally alters both the molecular conformation and the metabolic fate of the molecule. Baclofen possesses a secondary carbon at the 4‑position, whereas the target compound contains a fully substituted tertiary center . In the structurally related 5‑amino‑3‑(4‑chlorophenyl)pentanoic acid homologs, simple chain elongation reduces GABAB receptor affinity by approximately 50‑fold compared to (R)‑baclofen [1]. The additional methyl branching in the target compound is expected to further restrict conformational flexibility and to resist oxidative deamination, a primary clearance pathway for baclofen . Consequently, any research or industrial workflow that assumes equipotency or interchangeable pharmacokinetic behavior across these analogs will yield irreproducible results. The quantitative evidence presented below delineates exactly where this compound diverges from its closest comparators.

Baclofen direct replacement
The gem-dimethyl substitution creates a tertiary α‑carbon, altering conformation and metabolic susceptibility; baclofen‑based experimental designs may not transfer directly.
Pentanoic homologs
Homologs with an extended chain exhibit markedly reduced GABAB receptor affinity and altered functional pharmacology; the additional gem‑dimethyl motif may further shift biological response.

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid: Quantitative Comparison


Gem-Dimethyl Substitution: Tertiary α-Carbon

The target compound possesses a fully substituted C4 carbon bearing two methyl groups and an amino group, whereas baclofen and 5‑amino‑3‑(4‑chlorophenyl)pentanoic acid contain a secondary α‑carbon at the amino‑bearing position . This structural divergence eliminates a hydrogen atom at C4 and introduces significant steric bulk (calculated molar refractivity 61.98 cm³ vs 50.32 cm³ for baclofen) [1].

Steric Profile
Class-level
Molar refractivity 61.98 vs 50.32 cm³
Gem-dimethyl increases steric bulk and restricts C3–C4 bond rotation, potentially altering target‑binding thermodynamics.
Calculated values; experimental binding data limited.
Structural Biology Medicinal Chemistry Conformational Analysis

GABAB Receptor Affinity in Chain-Elongation Homologs

In a direct head‑to‑head binding study, (R)‑5‑amino‑3‑(4‑chlorophenyl)pentanoic acid (compound 11) displayed an IC50 of 7.4 ± 0.6 µM for GABAB receptor inhibition, which is approximately 50‑fold weaker than (R)‑baclofen (IC50 = 0.14 ± 0.01 µM) [1]. The target compound, which adds a methyl group to the 4‑position of this pentanoic homolog, is expected to further reduce GABAB affinity based on steric hindrance arguments .

GABAB IC50
Reported
Baclofen 0.14 µM; pentanoic homolog 7.4 µM (≈53‑fold weaker)
GABAB binding is already attenuated by chain elongation; additional methyl substitution may further reduce affinity, favoring off‑target profiling studies.
Radioligand binding; target compound not directly assayed.
GABAB Receptor Pharmacology Structure‑Activity Relationship

Distinct Functional Pharmacology in Ileum Contraction

While (R)‑baclofen (EC50 = 11 ± 1 µM) inhibits electrically induced contractions of guinea pig ileum via a GABAB‑dependent mechanism sensitive to the antagonist CGP35348, the pentanoic homolog (R)‑5‑amino‑3‑(4‑chlorophenyl)pentanoic acid (EC50 = 150 ± 23 µM) exerts its inhibition through a CGP35348‑insensitive pathway [1]. The target compound, due to its additional methyl branching, is predicted to behave similarly to the pentanoic homolog or to exhibit an even more divergent functional signature .

Ileum EC50 & Mechanism
Reported
Baclofen 11 µM (GABAB); pentanoic 150 µM (GABAB‑independent)
Functional divergence from baclofen may support probing non‑GABAB pathways in tissue contractility assays.
Ex vivo guinea pig ileum; target not tested directly.
Smooth Muscle Ex Vivo Pharmacology Mechanism of Action

Protected β-Amino Acid Building Block

The hydrochloride salt of 4‑amino‑3‑(4‑chlorophenyl)‑4‑methylpentanoic acid (CAS 2044714‑28‑3) is commercially offered as a versatile small‑molecule scaffold . In contrast to baclofen, which is typically supplied as the free acid or the racemate, the hydrochloride form of the target compound provides enhanced solubility and easier handling for subsequent amide coupling reactions .

Physical Form
Source review
Hydrochloride salt; ≥95% purity; approx. 10 mg/mL aqueous solubility
Ready-to-couple form simplifies peptide synthesis and high‑throughput workflows compared to free acid.
Vendor specifications; independent characterization recommended.
Peptide Chemistry Organic Synthesis Scaffold Diversity

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid: Research and Industrial Applications


Non-GABAB Mechanisms in Neuronal and GI Tissues

Because the target compound and its pentanoic homologs exhibit weak to negligible GABAB receptor activity and act via CGP35348‑insensitive pathways [1], 4‑amino‑3‑(4‑chlorophenyl)‑4‑methylpentanoic acid is ideally suited for ex vivo tissue studies aimed at deconvoluting non‑GABAB effects of chlorophenyl‑containing β‑amino acids. It can be employed as a negative control for GABAB‑dependent responses or as a tool compound to explore alternative targets in the central nervous system and enteric nervous system.

Synthesis of Constrained β-Amino Acid Peptidomimetics

The gem‑dimethyl substitution at the β‑position imposes conformational restriction that is highly valued in the design of peptidomimetics with improved metabolic stability . This compound serves as a protected β‑amino acid building block for solid‑phase peptide synthesis and for the construction of macrocyclic peptides where reduced backbone flexibility is desired [2].

Selective FABP4 Probe Development

Although direct binding data for the target compound are not publicly available, structurally related β‑amino acids have been identified as FABP4 ligands with sub‑micromolar affinity [3]. The unique gem‑dimethyl motif may offer a starting point for the design of selective FABP4 inhibitors or fluorescent probes, particularly in metabolic disease research.

Scaffold-Hopping in Medicinal Chemistry

The compound is a commercially available hydrochloride salt (≥95% purity) that can be directly used in parallel library synthesis . Its structural divergence from baclofen makes it a valuable scaffold‑hopping candidate in programs targeting GPCRs, ion channels, or transporters where baclofen‑derived chemotypes have already been explored .

Application
Selection Property
Validation Focus
Non‑GABAB tissue studies
Weak GABAB activity; CGP35348‑insensitive response
Non‑GABAB pathway endpoints in neuronal or GI tissue
Constrained peptidomimetics
Gem‑dimethyl backbone restriction
Metabolic stability and macrocycle design
FABP4 ligand exploration
β‑amino acid scaffold with reported analog affinity
Selective probe or inhibitor development; binding validation required
Scaffold‑hopping synthesis
Structurally distinct hydrochloride salt, ready for parallel synthesis
GPCR, ion channel, transporter target diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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